![molecular formula C17H24N2O2 B7474921 (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone](/img/structure/B7474921.png)
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. It has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone increases the levels of GABA in the brain, which in turn leads to a reduction in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone has been shown to have a number of biochemical and physiological effects in the brain. It increases GABA levels, reduces glutamate levels, and enhances the activity of GABA receptors. These effects lead to a reduction in neuronal activity, which can have a calming effect and reduce the risk of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone has several advantages for lab experiments. It is a highly selective inhibitor of GABA aminotransferase and has a high affinity for the enzyme, making it an effective tool for studying the role of GABA in the brain. However, (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone can be difficult to synthesize and is relatively expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone. One area of interest is its potential use in the treatment of addiction, particularly cocaine addiction. (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone has been shown to reduce cocaine self-administration in preclinical studies, making it a promising candidate for further research. Another area of interest is its potential use in the treatment of anxiety and depression, as it has been shown to have anxiolytic and antidepressant effects in animal models. Overall, (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone has the potential to be a valuable tool for studying the role of GABA in the brain and for the development of new treatments for neurological and psychiatric disorders.
Synthesemethoden
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone can be synthesized using a multistep process involving the reaction of 4-cyclopentylpiperazin-1-ylamine with 2-hydroxy-5-methylbenzaldehyde in the presence of a catalytic amount of acetic acid. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone in high yield and purity.
Wissenschaftliche Forschungsanwendungen
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which is a major inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. This makes (4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone a promising candidate for the treatment of epilepsy and other disorders characterized by excessive neuronal activity.
Eigenschaften
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13-6-7-16(20)15(12-13)17(21)19-10-8-18(9-11-19)14-4-2-3-5-14/h6-7,12,14,20H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXZWGGNZFNJLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N2CCN(CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclopentylpiperazin-1-yl)-(2-hydroxy-5-methylphenyl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.